5-Bromo-2-nitropyridin-3-amine
Overview
Description
5-Bromo-2-nitropyridin-3-amine is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 2-position, and an amino group at the 3-position on the pyridine ring .
Scientific Research Applications
5-Bromo-2-nitropyridin-3-amine has several applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P280-P305+P351+P338-P310, advising to wear protective gloves/eye protection/face protection, and to call a POISON CENTER or doctor if feeling unwell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitropyridin-3-amine typically involves the nitration of 2-amino-5-bromopyridine. One common method includes the following steps :
Nitration: 2-Amino-5-bromopyridine is dissolved in concentrated sulfuric acid and cooled to 0-5°C. Concentrated nitric acid is then added slowly to maintain the reaction temperature. The mixture is stirred at this temperature for one hour and then allowed to warm to room temperature overnight.
Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is recrystallized from an appropriate solvent to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitropyridin-3-amine depends on its specific application
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-nitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXZJSIRAHNQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730554 | |
Record name | 5-Bromo-2-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433226-05-2 | |
Record name | 5-Bromo-2-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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